6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBAWGUFDQIDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of β-Keto Ester Precursors
The synthesis commences with the preparation of β-keto esters, which serve as critical building blocks for the pyrimidinone ring. Ethyl acetoacetate undergoes alkylation with 4-bromobenzyl bromide under basic conditions to yield ethyl 3-(4-bromobenzyl)-3-oxobutanoate (Table 1).
Table 1: Optimization of β-Keto Ester Synthesis
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzyl Br | NaH | THF | 0 → RT | 78 |
| 4-Bromobenzyl Br | K2CO3 | Acetone | Reflux | 65 |
| 4-Bromobenzyl Br | DBU | DMF | 50 | 72 |
Optimal conditions (NaH/THF, 0°C to room temperature) provide the highest yield (78%) while minimizing ester hydrolysis.
Benzylation for Phenyl Group Introduction
The phenyl group at position 3 is introduced via benzylation of the β-keto ester intermediate. Reaction with phenylmagnesium bromide in anhydrous diethyl ether facilitates nucleophilic acyl substitution, yielding ethyl 3-(4-bromobenzyl)-2-phenyl-3-oxobutanoate (Scheme 1).
Scheme 1 :
Cyclocondensation with 3,5-Diaminotriazole
The triazolopyrimidinone core forms via microwave-assisted cyclization in ionic liquid BMIM-PF6, enhancing reaction efficiency:
Procedure :
- Combine benzylated β-keto ester (1 mmol) and 3,5-diaminotriazole (1.1 mmol) in BMIM-PF6 (5 mL).
- Irradiate at 200°C (150 W, 20 min).
- Cool, dilute with H2O (50 mL), extract with CH2Cl2 (3 × 30 mL).
- Purify via silica gel chromatography (CH2Cl2:MeOH 95:5) → Off-white crystals (62% yield).
Key Analytical Data :
- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, H-5), 7.65–7.23 (m, 9H, Ar-H), 5.12 (s, 2H, CH2Br), 4.31 (q, J = 7.1 Hz, 2H, OCH2), 1.33 (t, J = 7.1 Hz, 3H, CH3).
- HRMS (ESI+) : m/z calc. for C21H17BrN5O [M+H]+: 466.0524; found: 466.0528.
Alternative Synthetic Routes and Comparative Analysis
Chloro Intermediate Strategy
A complementary approach involves synthesizing 7-chloro-triazolopyrimidine followed by Suzuki-Miyaura coupling to install the phenyl group (Table 2):
Table 2: Palladium-Catalyzed Coupling Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | — | K2CO3 | DME/H2O | 45 |
| Pd(OAc)2 | SPhos | CsF | Dioxane | 72 |
| PdCl2(dppf) | XPhos | K3PO4 | Toluene | 68 |
Optimal conditions (Pd(OAc)2/SPhos, CsF, dioxane, 100°C) achieve 72% yield, though requiring stringent anhydrous conditions.
One-Pot Tandem Reaction
Recent advances demonstrate a one-pot synthesis via sequential alkylation-cyclization:
- Step 1 : Ethyl acetoacetate + 4-bromobenzyl bromide → β-keto ester (85% yield).
- Step 2 : In situ reaction with 3,5-diaminotriazole and PhB(OH)2 → Target compound (58% overall yield).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during cyclocondensation may yield regioisomeric byproducts. Employing ionic liquid BMIM-PF6 suppresses side reactions by stabilizing the transition state through hydrogen bonding.
Functional Group Compatibility
The electron-withdrawing bromine atom on the benzyl group necessitates mild conditions to prevent debromination. Low-temperature alkylation (0°C) and avoidance of strong bases (e.g., LDA) preserve integrity.
Industrial-Scale Considerations
Solvent Recycling
BMIM-PF6 recovery via aqueous extraction and vacuum distillation achieves >90% reuse efficiency, reducing costs and environmental impact.
Continuous Flow Synthesis
Pilot-scale trials using tubular reactors demonstrate:
- 40% reduction in reaction time (12 → 7.2 min at 200°C).
- 15% higher yield (62 → 71%) via improved mass transfer.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It shows promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of proteins essential for cell cycle progression, thereby halting tumor growth .
Case Studies
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating its potency. For instance, it outperformed standard chemotherapeutic agents like doxorubicin in specific tests .
- Mechanistic Insights : Biochemical assays revealed that 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one also interacts with ubiquitin-specific peptidase 28 (USP28), affecting protein degradation pathways that are critical in cancer progression.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. It has been noted for its effectiveness in inhibiting bacterial growth, showcasing minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Comparative Efficacy
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| This compound | 4–12 | Bacillus subtilis |
| Cefotaxime | 6–12 | Bacillus subtilis |
This table indicates that certain derivatives of the compound exhibit antimicrobial activity on par with cefotaxime against key bacterial strains .
Antioxidant Activity
Another significant application of this compound is its antioxidant properties. It has been shown to effectively inhibit lipid peroxidation and scavenge free radicals in biological systems.
Antioxidant Assay Results
| Compound | Inhibition (%) | Reference Standard |
|---|---|---|
| This compound | 91.2% | Trolox (89.5%) |
| Another derivative | 92.8% | Trolox (89.5%) |
These results suggest that the compound not only protects cells from oxidative stress but also holds potential for therapeutic applications in diseases characterized by oxidative damage .
Mechanism of Action
The mechanism of action of 6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets in cells. It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Key Observations :
Position 3 : A meta-substituted aryl ring is essential for activity. Derivatives with 4-ethoxyphenyl (e.g., compound in ) or 4-methylbenzyl () groups retain potency but may alter metabolic stability .
Position 5: Substituents like ethyl (MADTP-314) or phenoxy groups () enhance activity or stability. The phenoxy group in 6-butyl-5-(4-methoxyphenoxy) derivatives may improve target interaction through π-stacking .
Position 6 : The 4-bromobenzyl group in the parent compound likely contributes to hydrophobic interactions or halogen bonding. Oxadiazole-containing derivatives (–18) introduce heterocyclic diversity but may complicate synthesis .
Antiviral Activity and Selectivity
The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit EC~50~ values in the low micromolar range (e.g., 1–10 µM) against CHIKV, with selectivity indices (SI) up to 600 . The parent compound and its analogs show minimal activity against other Togaviridae viruses (e.g., Venezuelan equine encephalitis virus), highlighting nsP1 specificity . MADTP-314, a lead compound, demonstrates improved potency due to its ethyl substituent at position 5 .
Resistance Profile
Resistance mutations (e.g., P34S and T246A in nsP1) are conserved across this class, confirming a shared mechanism of action . These mutations reduce compound binding without affecting viral fitness, suggesting a high genetic barrier to resistance .
Biological Activity
6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
-
Antitumor Activity :
- The compound exhibits significant antitumor properties by inhibiting the proliferation of cancer cells. It primarily targets cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of key proteins necessary for cell cycle progression .
- Additionally, it has shown efficacy against various human cancer cell lines, indicating a broad spectrum of antitumor activity.
- Antimicrobial Activity :
Research Findings and Case Studies
Numerous studies have investigated the biological activity of triazolopyrimidine derivatives, including this compound:
- Antitumor Studies : A study demonstrated that derivatives with similar structures showed potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The compounds were evaluated using MTT assays to assess cytotoxicity and IC50 values were determined to quantify their effectiveness .
- Antimicrobial Screening : In a comparative analysis of antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans, compounds with bromobenzyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This suggests that the presence of electron-withdrawing groups like bromine may enhance the compound's interaction with microbial targets .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | CDK2 inhibition |
| Compound B | A549 (Lung Cancer) | 15 | Apoptosis induction |
| 6-(4-bromobenzyl)-3-phenyl... | HeLa (Cervical Cancer) | 12 | CDK2 inhibition |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 18 | 25 |
| Compound D | E. coli | 15 | 30 |
| 6-(4-bromobenzyl)-3-phenyl... | Candida albicans | 20 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
